N-[3-(3,4-dihydro-2(1H)-isoquinolinyl)propyl]-3-fluoro-4-methoxybenzenesulfonamide
Overview
Description
N-[3-(3,4-dihydro-2(1H)-isoquinolinyl)propyl]-3-fluoro-4-methoxybenzenesulfonamide is a useful research compound. Its molecular formula is C19H23FN2O3S and its molecular weight is 378.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 378.14134194 g/mol and the complexity rating of the compound is 539. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Fluorescent Probes for Zinc(II)
Research on analogues of Zinquin-related fluorophores, such as N-substituted benzene sulfonamide derivatives, has shown their utility in developing specific fluorescent probes for zinc(II) detection. These compounds, through structural modifications and interaction with zinc(II), exhibit changes in fluorescence properties, making them useful for studying zinc(II) in biological systems (Kimber et al., 2003).
Organic Synthesis Applications
The cyanation of chelation-assisted C-H bonds, employing derivatives of N-substituted benzene sulfonamide, demonstrates an efficient method for synthesizing benzonitrile derivatives. This showcases the compound's role in facilitating novel synthetic pathways in organic chemistry (Chaitanya et al., 2013).
Inhibitors in Biochemical Research
Isoquinolinesulfonamide derivatives, as exemplified by KN-93, serve as potent and specific inhibitors of Ca2+/calmodulin-dependent protein kinase II (CaMKII). Their selective inhibitory activity is crucial for studying the enzyme's role in cellular processes and signal transduction pathways (Sumi et al., 1991).
Tubulin Polymerization Inhibitors
Compounds like 2-anilino-3-aroylquinolines, which bear structural similarities to N-[3-(3,4-dihydro-2(1H)-isoquinolinyl)propyl]-3-fluoro-4-methoxybenzenesulfonamide, have been identified as potent inhibitors of tubulin polymerization. They exhibit significant antiproliferative activity against various cancer cell lines, demonstrating their potential in cancer research (Srikanth et al., 2016).
Novel Reagents in Fluorination Reactions
The development of sterically demanding electrophilic fluorinating reagents, like N-fluoro-(3,5-di-tert-butyl-4-methoxy)benzenesulfonimide, highlights the application of N-substituted benzene sulfonamide derivatives in introducing fluorine atoms into organic molecules. This contributes to the synthesis of fluorinated compounds with potential pharmaceutical applications (Yasui et al., 2011).
Properties
IUPAC Name |
N-[3-(3,4-dihydro-1H-isoquinolin-2-yl)propyl]-3-fluoro-4-methoxybenzenesulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN2O3S/c1-25-19-8-7-17(13-18(19)20)26(23,24)21-10-4-11-22-12-9-15-5-2-3-6-16(15)14-22/h2-3,5-8,13,21H,4,9-12,14H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWLVIQKQUOVKKC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCCCN2CCC3=CC=CC=C3C2)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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